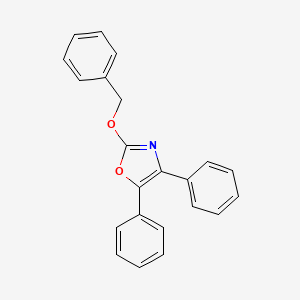

2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

82238-47-9 |

|---|---|

Molecular Formula |

C22H17NO2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4,5-diphenyl-2-phenylmethoxy-1,3-oxazole |

InChI |

InChI=1S/C22H17NO2/c1-4-10-17(11-5-1)16-24-22-23-20(18-12-6-2-7-13-18)21(25-22)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

KAMXHXKTSYBINE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 4,5 Diphenyl 1,3 Oxazole

Electrophilic and Nucleophilic Reactions on the 1,3-Oxazole Ring

The 1,3-oxazole ring is characterized by distinct reactivity at its three carbon centers (C-2, C-4, and C-5). The acidity of hydrogen atoms on an unsubstituted oxazole (B20620) ring decreases in the order of C-2 > C-5 > C-4. thepharmajournal.comsemanticscholar.org The nitrogen atom at position 3 imparts a pyridine-like character, making the ring generally resistant to electrophilic attack unless activated by electron-donating groups. tandfonline.compharmaguideline.com Conversely, the C-2 position is the most electron-deficient and susceptible to nucleophilic attack, especially if it bears a suitable leaving group. pharmaguideline.com

The functionalization of the 2-(benzyloxy)-4,5-diphenyl-1,3-oxazole ring is highly regioselective, influenced by the electronic properties of the substituents and the reaction conditions.

Reactivity at C-2: The C-2 position is highly activated towards nucleophilic substitution due to the presence of the benzyloxy group, which is a good leaving group. Nucleophilic attack at this position can lead to the displacement of the benzyloxide anion, allowing for the introduction of a variety of other functional groups. The ease of displacement of substituents at the C-2 position is significantly greater than at C-4 or C-5. thepharmajournal.comsemanticscholar.org While direct electrophilic substitution at C-2 is uncommon, metallation at this position using a strong base like lithium can occur, facilitating subsequent reactions with electrophiles. pharmaguideline.com

Reactivity at C-5: Electrophilic substitution on the oxazole ring, when it occurs, generally favors the C-5 position. semanticscholar.orgtandfonline.com The presence of an electron-donating group activates the ring towards electrophilic assault. tandfonline.com In the case of this compound, the benzyloxy group at C-2 can electronically enrich the C-5 position, making it a potential site for reactions like formylation or arylation under specific catalytic conditions. For instance, palladium-catalyzed direct arylation of oxazoles has been shown to be highly regioselective, with C-5 arylation being favored in polar solvents. organic-chemistry.org

The table below summarizes the expected regioselective reactions for the oxazole ring in the target compound.

| Position | Type of Reaction | Activating/Directing Group | Typical Reagents/Conditions | Expected Outcome |

| C-2 | Nucleophilic Substitution | Benzyloxy (as leaving group) | Nucleophiles (e.g., R-Li, Grignards, alkoxides) | Displacement of benzyloxy group |

| C-5 | Electrophilic Substitution | Benzyloxy (electron-donating) | Electrophiles (e.g., Vilsmeier-Haack reagent), Pd-catalysis with aryl halides | Introduction of formyl or aryl groups |

The benzyloxy group is not merely a leaving group; it can undergo specific chemical transformations. The most common reaction is the cleavage of the benzyl-oxygen bond via hydrogenolysis. This reaction is typically performed using hydrogen gas and a palladium catalyst (e.g., Pd/C), converting the benzyloxy group into a hydroxyl group to yield 4,5-diphenyl-1,3-oxazol-2(3H)-one. This transformation is a standard deprotection strategy in organic synthesis.

Stability and Ring Opening Pathways of 1,3-Oxazole Frameworks

The stability of the 1,3-oxazole ring is a critical aspect of its chemistry, influencing its persistence under various conditions and its potential degradation pathways.

The 1,3-oxazole ring is an aromatic, five-membered heterocycle, which confers significant thermal stability. tandfonline.com The stability of this compound is further enhanced by several factors:

Aromaticity: The cyclic delocalization of six π-electrons provides inherent aromatic stability.

Steric Hindrance: The bulky phenyl groups can sterically shield the oxazole ring from potential reactants, thereby increasing its kinetic stability.

Intramolecular interactions, such as π-π stacking between the phenyl rings, can also influence the molecule's conformation and stability in the solid state or in concentrated solutions.

Despite its general stability, the 1,3-oxazole ring can undergo cleavage under specific conditions, such as in the presence of strong acids, bases, or certain reducing agents.

Acid/Base Catalyzed Ring Opening: The oxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring cleavage. nih.gov In acidic media, the nitrogen atom at position 3 can be protonated. This protonation activates the C-2 carbon for nucleophilic attack by water, initiating a ring-opening cascade. Under basic conditions, direct nucleophilic attack at the C-2 position can also occur, leading to the cleavage of the C2-O1 bond. nih.gov

Oxidative Cleavage: Oxidation of the oxazole ring can lead to its degradation. The C-4 position is often the initial site of oxidation, which can result in the cleavage of the C4-C5 bond. semanticscholar.orgtandfonline.com

Reductive Cleavage: Reduction of the oxazole ring, for instance with a nickel and aluminum alloy, can afford ring opening or conversion to oxazolines. tandfonline.com

The table below outlines the primary degradation pathways for the 1,3-oxazole framework.

| Condition | Mechanism | Key Intermediate | Final Products |

| Acidic (e.g., H₃O⁺) | Protonation at N-3 followed by nucleophilic attack at C-2 | N-protonated oxazolium cation | Amide and carbonyl compounds |

| Basic (e.g., OH⁻) | Nucleophilic attack at C-2 | Anionic intermediate | Amide and carbonyl compounds |

| Oxidation (e.g., KMnO₄) | Attack at C-4/C-5 double bond | - | Cleavage products (dicarboxylic acids, etc.) |

| Reduction (e.g., Ni/Al alloy) | Ring reduction | Oxazoline (B21484) or open-chain imine | Ring-opened products |

Rearrangement Reactions Involving the Oxazole Nucleus

The stability of the aromatic 1,3-oxazole core in this compound means that rearrangement reactions typically require significant energy input, such as heat or photochemical irradiation, or the presence of specific functionalities that can facilitate ring transformation.

Analysis of the Cornforth Rearrangement and Related Transformations

The Cornforth rearrangement is a well-documented thermal isomerization of 4-acyloxazoles. This reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent ring-closure to form an isomeric oxazole. A critical structural requirement for the classical Cornforth rearrangement is the presence of an acyl group at the C-4 position of the oxazole ring.

In the case of this compound, the C-4 position is substituted with a phenyl group, not an acyl group. Consequently, this compound does not meet the structural criteria for a classical Cornforth rearrangement. Therefore, it is not expected to undergo this type of transformation under typical thermal conditions.

While the specific compound this compound has not been reported to undergo other named rearrangement reactions, the broader class of oxazoles can be subject to various isomerizations under thermal or photochemical conditions. For instance, thermal rearrangements of arylaroylaziridines have been shown to yield 2,5-diaryloxazoles, indicating the general accessibility of oxazole ring systems through rearrangement pathways of other heterocycles. However, specific studies on rearrangements of 2-alkoxy-4,5-diphenyloxazoles lacking a C-4 acyl substituent are not prevalent in the current literature.

Theoretical and Computational Investigations of 2 Benzyloxy 4,5 Diphenyl 1,3 Oxazole

Conformational Analysis and Intermolecular Interactions

Studies on Hydrogen Bonding and Pi-Stacking Interactions

Theoretical and computational studies offer significant insights into the non-covalent interactions that govern the supramolecular assembly and crystal packing of organic molecules such as 2-(benzyloxy)-4,5-diphenyl-1,3-oxazole. While specific experimental studies on the hydrogen bonding and pi-stacking of this exact molecule are not extensively documented, analysis of structurally related compounds and computational modeling can elucidate the likely nature of these crucial interactions.

Pi-stacking interactions are another critical factor in the solid-state structure of aromatic compounds. The this compound molecule possesses multiple aromatic rings—two phenyl groups and a benzyl (B1604629) group—which can engage in various forms of π-π stacking. These interactions can include face-to-face, edge-to-face, and offset-stacked arrangements. Research on similar heterocyclic compounds, such as 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, has revealed offset π-stacked packing motifs where the oxadiazole ring interacts with the phenyl rings of adjacent molecules. nih.gov Computational models can quantify the energetics of these interactions and predict the most stable packing arrangements. The interplay between hydrogen bonding and π-stacking is a key determinant of the final crystal lattice, and theoretical studies can explore the delicate balance between these forces. rsc.org

The following table summarizes the potential non-covalent interactions involving this compound based on theoretical considerations and data from analogous structures.

| Interaction Type | Potential Donor/Acceptor/Participant | Expected Geometry |

| C-H···O Hydrogen Bond | C-H (phenyl/benzyl) and O (oxazole/benzyloxy) | Directional |

| C-H···N Hydrogen Bond | C-H (phenyl/benzyl) and N (oxazole) | Directional |

| π-π Stacking | Phenyl and Benzyl rings | Parallel-displaced, T-shaped |

| C-H···π Interaction | C-H (aliphatic/aromatic) and π-system of aromatic rings | Perpendicular |

Predictive Modeling for Chemical Behavior and Synthesis Design

Predictive modeling, employing a range of computational chemistry techniques, is an invaluable tool for understanding the chemical behavior of this compound and for designing efficient synthetic routes. These models can provide atomic-level details of electronic structure, reactivity, and intermolecular interactions, which are often difficult to obtain through experimental methods alone.

Chemical Behavior Prediction:

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules. For this compound, DFT calculations can be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). frontiersin.org These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. For instance, computational studies on related benzoxazole (B165842) derivatives have used DFT to confirm that molecules were soft and electrophilic in nature. eco-vector.com The calculated HOMO-LUMO energy gap can also provide insights into the electronic absorption and emission properties of the molecule, which is relevant for its potential applications in materials science.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its interactions with other molecules or a solvent environment over time. This can be particularly useful for understanding its conformational flexibility and how it might bind to a biological target or self-assemble into larger structures.

Synthesis Design:

Computational modeling can also play a significant role in the design and optimization of synthetic pathways for this compound. The van Leusen oxazole (B20620) synthesis is a common method for preparing such compounds. nih.gov Theoretical calculations can be used to model the reaction mechanism, identify key transition states, and predict reaction barriers. This information can help in selecting the optimal reagents, catalysts, and reaction conditions to maximize the yield and purity of the desired product. For example, by modeling different starting materials and intermediates, chemists can screen for the most promising synthetic routes before undertaking extensive experimental work.

Predictive models can also assist in understanding the regioselectivity and stereoselectivity of a reaction, which is critical for complex molecules. By calculating the relative energies of different possible products, it is possible to predict the major outcome of a reaction, thereby guiding the synthetic strategy.

The table below outlines some of the key computational methods and their applications in the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, electron density, MEP, reactivity indices |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational analysis, intermolecular interactions, solvation effects |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reaction mechanisms | Transition state geometries and energies, reaction pathways |

The available information focuses on the broader class of oxazole derivatives and does not specifically mention this compound as a precursor for pyrrolyl/pyrazolyl-oxazole conjugates or complex poly-oxazole structures, nor its specific role in Structure-Activity Relationship (SAR) studies or its contributions to advanced materials science and organic electronics.

To maintain scientific accuracy and avoid speculation, this article cannot be generated as the detailed research findings for this specific compound within the requested contexts are not present in the available search results.

Advanced Research Applications in Chemical Synthesis and Materials Science

Contributions to Advanced Materials Science and Organic Electronics

Utilization in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Applications

Consequently, data on its performance as an emissive material, host material, or transport layer component in OLEDs is not available. This includes key performance metrics that would typically be presented in data tables, such as:

External Quantum Efficiency (EQE)

Luminance and Luminous Efficacy

Commission Internationale de l'Éclairage (CIE) coordinates

Current Density-Voltage-Luminance (J-V-L) characteristics

Electroluminescence (EL) spectra

While the broader class of oxazole (B20620) derivatives has been investigated for applications in organic electronics, the specific compound 2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole does not appear to have been a subject of study in this context. Research in the field of OLEDs is extensive and focuses on a wide array of molecular structures, but it has not encompassed this particular molecule according to the available scientific record. Therefore, a detailed analysis of its research findings in optoelectronics cannot be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.